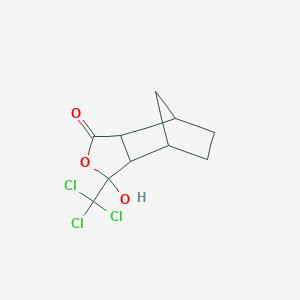
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one is a complex organic compound with a unique structure This compound is characterized by the presence of a trichloromethyl group, a hydroxy group, and a hexahydro-4,7-methano-2-benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the trichloromethyl group may produce a methyl-substituted derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in specific pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-3-(chloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- 3-Hydroxy-3-(bromomethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
- 3-Hydroxy-3-(iodomethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one
Uniqueness
The presence of the trichloromethyl group in 3-Hydroxy-3-(trichloromethyl)hexahydro-4,7-methano-2-benzofuran-1(3h)-one distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it unique and potentially more versatile in various applications.
Propiedades
Número CAS |
13135-95-0 |
|---|---|
Fórmula molecular |
C10H11Cl3O3 |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
5-hydroxy-5-(trichloromethyl)-4-oxatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C10H11Cl3O3/c11-10(12,13)9(15)7-5-2-1-4(3-5)6(7)8(14)16-9/h4-7,15H,1-3H2 |
Clave InChI |
MTRSSLCEOAVATA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2C(OC3=O)(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















